5-溴-1-甲基苯并咪唑-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

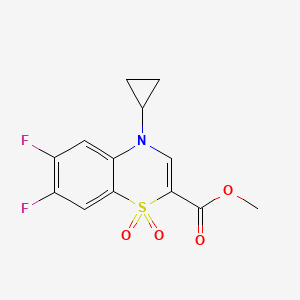

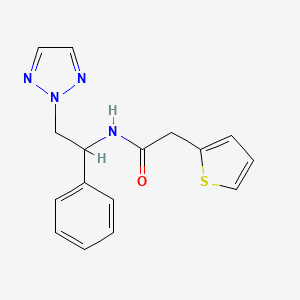

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate is a chemical compound that is part of the benzimidazole family, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests that it could be a versatile intermediate for various chemical reactions and could potentially have interesting electronic and structural properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives involves the use of IR, 1H NMR, 13C NMR, Mass spectral data, and elemental analyses to establish the structures of the compounds . Similarly, the synthesis of imidazo[1,2-a]benzimidazole derivatives from quaternary salts of 2-aminobenzimidazole indicates a multi-step process that includes cyclization and further transformations . Although these papers do not directly describe the synthesis of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, they provide insight into the complexity and methods that could be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often studied using computational methods such as density functional theory (DFT). For example, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using the B3LYP functional with a 6-311++G(d,p) basis set, which provided a complete description of molecular dynamics and vibrational modes . This approach could similarly be applied to analyze the molecular structure of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of isoxazole-fused heterocycles . The reactivity of the bromine atom in Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate could similarly be exploited in electrophilic substitution reactions to create new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse. The vibrational study and analysis of molecular properties, such as the first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate, provide insights into the non-linear optical (NLO) activity of the molecule . These properties are crucial for understanding the potential applications of these compounds in materials science and electronics. The polarizability and hyperpolarizability of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate could also be of interest for similar applications.

科学研究应用

驱虫应用

5-溴-1-甲基苯并咪唑-2-甲酸甲酯及其衍生物已被研究其驱虫特性。例如,5(6)-(4-甲基哌啶-1-基)羰基苯并咪唑-2-氨基甲酸甲酯在实验动物模型中对多种蠕虫种类表现出有效的驱虫活性,例如锡兰钩虫、巴西钩虫、鞭虫、侏儒绦虫、小绦虫和猪肉囊尾蚴。值得注意的是,该化合物在特定剂量下实现了对几种蠕虫种类的 100% 消除,并且对锡兰钩虫的发育幼虫也有效。该化合物在实验动物中表现出较高的耐受水平,LD50 大于 4500 mg/kg,表明其在有效剂量下的毒性较低 (Gupta 等人,1990)。

血小板抑制活性

一些 5-溴-1-甲基苯并咪唑-2-甲酸甲酯的衍生物已被合成并测试其抗血小板和血管扩张活性。值得注意的是,5-甲基-4-(3-吡啶基)-2-(7-氯-6-甲氧基-2-甲基苯并咪唑-5-基)咪唑及其类似物等某些化合物在抑制血小板聚集方面表现出有效活性并表现出血管扩张作用。发现这些化合物抑制血小板聚集级联反应中涉及的酶,例如环氧合酶、磷酸二酯酶 (PDE) 和血栓素 A2 合成酶。对 PDE 的抑制活性可能是这些咪唑类血管扩张活性的原因,表明它们在心血管疾病中的潜在治疗应用 (Tanaka 等人,1994)。

抗肿瘤活性

2-苯并咪唑氨基甲酸甲酯(甲苯达唑),一种 5-溴-1-甲基苯并咪唑-2-甲酸甲酯的衍生物,已被探索其抗肿瘤活性。该化合物,也称为 FB642,已显示出对各种癌细胞系具有有效的抗肿瘤活性,例如小鼠 B16 黑色素瘤和人 HT-29 结肠癌。FB642 在不同剂量和给药方案下对小鼠肿瘤模型和人肿瘤异种移植显示出很高的活性,表明其作为抗癌剂的潜力。该化合物在某些肿瘤模型中诱导部分和完全肿瘤缩小,并在大鼠中研究了其口服吸收以更好地了解其药代动力学。FB642 的体内毒性似乎是剂量依赖性的,表明在治疗环境中需要仔细优化剂量 (Hao 等人,2002)。

作用机制

Target of Action

Benzimidazole derivatives, such as Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, are known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the substitutions on the benzimidazole ring .

Mode of Action

The mode of action of benzimidazole derivatives is often related to their ability to interact with biological macromolecules, such as proteins and DNA . The specific interactions depend on the structure of the benzimidazole derivative and its target.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit enzymes, disrupt protein-protein interactions, or interfere with DNA replication .

Result of Action

The molecular and cellular effects of benzimidazole derivatives depend on their specific targets and mode of action. Some benzimidazole derivatives have been found to induce cell death, inhibit cell proliferation, or modulate immune responses .

安全和危害

未来方向

属性

IUPAC Name |

methyl 5-bromo-1-methylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJBUMFRDPCVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)

![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)